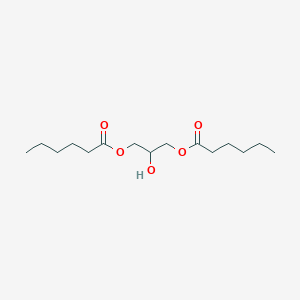
Urea, 1-(diphenylphosphinothioyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(diphenylphosphinothioyl)-2-thio- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of urea and is commonly known as DPTU. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. The unique chemical structure of DPTU has made it a popular choice for various scientific studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU may act as a nucleophile, attacking electrophilic centers in various reactions. DPTU has also been shown to form stable complexes with various metals, which may contribute to its biological and catalytic properties.
Biochemische Und Physiologische Effekte
DPTU has been studied for its biochemical and physiological effects. Studies have shown that DPTU can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DPTU has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
DPTU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. DPTU is also soluble in organic solvents, which makes it easier to handle and use in various experiments. However, one of the limitations of DPTU is its toxicity. DPTU has been shown to be toxic to various cell lines, which may limit its potential applications in biological studies.
Zukünftige Richtungen
There are several future directions for the study of DPTU. One of the areas that require further investigation is the mechanism of action of DPTU. Understanding the mechanism of action of DPTU may help in the development of new therapeutic agents. Another area that requires further investigation is the potential applications of DPTU in catalysis. DPTU has been shown to form stable complexes with various metals, which may have potential applications in catalytic reactions. Additionally, further studies are needed to investigate the potential applications of DPTU in the field of materials science. DPTU may have potential applications in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, DPTU is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. The synthesis of DPTU involves the reaction of urea with DPDTA in the presence of a catalyst. DPTU has been extensively studied for its various scientific research applications, including its use as a ligand in coordination chemistry and as a reagent in organic synthesis. The mechanism of action of DPTU is not well understood, but studies have suggested that it may act as a nucleophile and form stable complexes with various metals. DPTU has several advantages for lab experiments, including its stability and solubility in organic solvents. However, its toxicity may limit its potential applications in biological studies. There are several future directions for the study of DPTU, including investigating its mechanism of action, potential applications in catalysis, and materials science.
Synthesemethoden
The synthesis of DPTU involves the reaction of urea with diphenylphosphorodithioic acid (DPDTA) in the presence of a catalyst such as triethylamine. The reaction results in the formation of DPTU as a white crystalline solid. The purity of DPTU can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DPTU has been extensively studied for its various scientific research applications. One of the most significant applications of DPTU is its use as a ligand in coordination chemistry. DPTU has been used to synthesize various metal complexes, which have been studied for their biological and catalytic properties. DPTU has also been used as a reagent in organic synthesis, where it has been shown to be an effective reagent for the synthesis of thioethers and thioesters.
Eigenschaften
CAS-Nummer |
16523-57-2 |
|---|---|
Produktname |
Urea, 1-(diphenylphosphinothioyl)-2-thio- |
Molekularformel |
C13H13N2PS2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
diphenylphosphinothioylthiourea |
InChI |
InChI=1S/C13H13N2PS2/c14-13(17)15-16(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17,18) |
InChI-Schlüssel |
LMXVQMZACCIANE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(=S)N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
Synonyme |
1-(Diphenylphosphinothioyl)thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)


![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)



